4,6-Dichloro-2-(methoxymethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIGVNQAHMOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701194 | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-92-0 | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-dichloro-2-(methoxymethyl)pyrimidine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the potential biological significance of 4,6-dichloro-2-(methoxymethyl)pyrimidine. Due to the limited availability of published experimental data for this specific compound, some information is extrapolated from closely related analogues.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1903-92-0 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Density | Not available in search results | |
| Storage Temperature | 2-8°C (Inert atmosphere) | [1] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on the well-established synthesis of analogous 4,6-dichloropyrimidines. The general strategy involves two key steps: the cyclization of a suitable precursor to form the dihydroxypyrimidine ring, followed by chlorination.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine
This step is analogous to the synthesis of 4,6-dihydroxy-2-methylpyrimidine. The procedure would involve the condensation of methoxyacetamidine with a malonic ester derivative in the presence of a base.
-
Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amidine: Slowly add a solution of methoxyacetamidine hydrochloride in absolute ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: Filter the solid, wash with cold ethanol and then water, and dry under vacuum to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.
Step 2: Synthesis of this compound
The chlorination of the dihydroxy intermediate is a common method to produce dichloropyrimidines. Phosphorus oxychloride (POCl₃) is a frequently used chlorinating agent.
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4,6-dihydroxy-2-(methoxymethyl)pyrimidine in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Spectral Data
No experimental spectral data, including ¹H NMR, ¹³C NMR, or mass spectrometry, for this compound were found in the conducted searches. For structure confirmation, it would be necessary to acquire this data experimentally.
Reactivity and Potential Applications
The chemical reactivity of this compound is expected to be dictated by the two chlorine atoms on the pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of a diverse range of substituted pyrimidines. This reactivity makes it a potentially valuable building block in medicinal chemistry and materials science.
Biological Significance
While no specific biological activities of this compound have been reported, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals. Pyrimidine derivatives are known to exhibit a wide range of activities, including but not limited to:
-
Anticancer agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis.
-
Antimicrobial agents: Substituted pyrimidines have shown efficacy against various bacteria and fungi.
-
Antiviral agents: The pyrimidine core is a key component of several antiviral drugs.
-
Kinase inhibitors: The pyrimidine ring can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.
Given the prevalence of the pyrimidine core in bioactive molecules, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological profile.
Safety Information
Based on available supplier information, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
References
A Technical Guide to 4,6-dichloro-2-(methoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-2-(methoxymethyl)pyrimidine, bearing the CAS number 1903-92-0, is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, makes this compound a versatile intermediate for the synthesis of a diverse array of functionalized molecules. This technical guide provides an in-depth overview of its physicochemical properties, a detailed experimental protocol for its synthesis, its chemical reactivity with a focus on nucleophilic aromatic substitution, and its applications in the development of novel therapeutic agents.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1903-92-0 | |
| Molecular Formula | C₆H₆Cl₂N₂O | |
| Molecular Weight | 193.03 g/mol | |
| Melting Point | 71°C | [1] |
| Boiling Point | 240°C | [1] |
| Density | 1.389 g/cm³ | [1] |
| Flash Point | 99°C | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound is analogous to the well-established methods for preparing similar 2-substituted-4,6-dichloropyrimidines.[2] The most common and effective route involves a two-step process: the initial cyclization of a suitable precursor to form the dihydroxy pyrimidine ring, followed by a chlorination step.
Proposed Synthetic Pathway
The synthesis begins with the condensation of methoxyacetamidine with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine. This intermediate is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the final product.[2][3]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4,6-dichloro-2-methylpyrimidine.[2][3][4]
Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add a solution of methoxyacetamidine hydrochloride in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, the precipitated sodium salt of the dihydroxy pyrimidine is filtered.
-
The salt is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add the 4,6-dihydroxy-2-(methoxymethyl)pyrimidine obtained from the previous step.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-diethylaniline, can be added as an HCl scavenger.[5]
-
Heat the reaction mixture to reflux (approximately 110°C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
The precipitated crude product is collected by filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine nitrogens renders the C4 and C6 positions highly electrophilic.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound can undergo sequential and selective substitution reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. This allows for the construction of complex molecular architectures. The regioselectivity of the substitution can often be controlled by reaction conditions such as temperature and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.[6][7]
Caption: Reactivity of this compound with various nucleophiles.
Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. Dichloropyrimidines, such as the title compound, are crucial intermediates for creating libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are key targets in oncology. By functionalizing the C4 and C6 positions, potent and selective inhibitors of kinases like EGFR, ALK, and Aurora kinases can be developed.[8][9]
-
Antiviral and Anti-inflammatory Agents: Pyrimidine derivatives have shown a broad spectrum of biological activities, including antiviral and anti-inflammatory properties. The ability to introduce diverse functional groups onto the this compound scaffold allows for the fine-tuning of its pharmacological profile.
-
Agrochemicals: Similar pyrimidine structures are used in the development of herbicides and fungicides. For instance, some pyrimidinyloxybenzoic acid herbicides are synthesized from related intermediates.[10]
Safety and Handling
Table 2: General Safety and Handling Information
| Aspect | Precaution |
| Hazard Classification | Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin and eye irritation/damage, and may cause an allergic skin reaction.[11][12][14] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, eye protection (safety goggles), and face protection.[11][13] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11][13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[13] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[13] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents and agrochemicals. Its straightforward functionalization via nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries. The established importance of the pyrimidine scaffold in drug discovery underscores the promise of this building block for future research and development endeavors. Researchers and drug development professionals can leverage the reactivity of this compound to design and synthesize next-generation molecules with tailored biological activities.
References
- 1. 1903-92-0 CAS MSDS (4,6-DICHLORO-2-METHOXYMETHYLPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic and Analytical Profile of 4,6-dichloro-2-(methoxymethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,6-dichloro-2-(methoxymethyl)pyrimidine (CAS RN: 1903-92-0). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside theoretical mass spectrometry (MS) and infrared (IR) spectroscopy characteristics. Detailed, generalized experimental protocols for obtaining such data are also included to facilitate the analytical characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Disclaimer: These are computationally predicted chemical shifts and may differ from experimental values.
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| -CH₂- | 4.8 - 5.2 | Singlet |
| -OCH₃ | 3.4 - 3.8 | Singlet |
| Pyrimidine H-5 | 7.2 - 7.6 | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Disclaimer: These are computationally predicted chemical shifts and may differ from experimental values.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C2 | 168 - 172 |
| C4/C6 | 160 - 164 |
| C5 | 118 - 122 |
| -CH₂- | 75 - 79 |
| -OCH₃ | 58 - 62 |
Table 3: Theoretical Mass Spectrometry Data
| Analysis | Expected Result |
| Molecular Formula | C₆H₆Cl₂N₂O |
| Molecular Weight | 193.03 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) | m/z 192, 194, 196 (isotopic pattern for two chlorine atoms) |
| Key Fragmentation Pathways | Loss of -OCH₃ (M-31), Loss of -CH₂OCH₃ (M-45), Loss of Cl (M-35/37), fragmentation of the pyrimidine ring. |
Table 4: Theoretical Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C-H (pyrimidine ring) | 3100 - 3000 | Stretching |
| C-H (alkane) | 3000 - 2850 | Stretching |
| C=N (pyrimidine ring) | 1575 - 1525 | Stretching |
| C=C (pyrimidine ring) | 1596 - 1570 | Stretching |
| C-O (ether) | 1150 - 1085 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Ensure the sample is pure and free of residual solvents by drying under high vacuum.
-
For a ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, 50-100 mg is recommended.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1]
-
If the sample does not fully dissolve, gentle warming or vortexing may be applied.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2.1.2 Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For a ¹H NMR spectrum :
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 12-16 ppm.
-
Acquire 8-16 scans for a sample of this concentration.
-
Set the relaxation delay (D1) to 1-2 seconds.
-
-
For a ¹³C NMR spectrum with proton decoupling :
-
Use a standard single-pulse experiment with proton decoupling (e.g., zgpg).
-
Set the acquisition time to 1-2 seconds and the relaxation delay (D1) to 2-5 seconds. Longer delays may be necessary for quaternary carbons.
-
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
2.2.1 Sample Preparation
-
Ensure the sample is pure, as impurities will complicate the mass spectrum.
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
2.2.2 Data Acquisition (Electron Ionization - EI)
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
For EI, the sample is volatilized in the ion source under high vacuum.[2][3]
-
A beam of electrons, typically with an energy of 70 eV, bombards the gaseous molecules.[2][3]
-
This causes ionization and extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that aids in structural elucidation.[2][4]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
2.3.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
ATR-FTIR is a common technique that requires minimal sample preparation.[5]
-
For a solid sample, place a small amount of the powder onto the ATR crystal.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
2.3.2 Data Acquisition (ATR-FTIR)
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, water vapor).
-
Place the prepared sample on the ATR crystal.
-
Acquire the sample spectrum. The IR beam passes through the ATR crystal and is reflected internally. An evanescent wave penetrates a short distance into the sample, where absorption occurs.[5]
-
The resulting interferogram is converted to an IR spectrum via a Fourier transform.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after the measurement.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine with various nucleophiles. The pyrimidine core is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its halogenated derivatives is crucial for the synthesis of novel therapeutic agents. This document details the principles of nucleophilic aromatic substitution (SNAr) on the 4,6-dichloropyrimidine system, the influence of the 2-(methoxymethyl) substituent, and provides generalized experimental protocols for reactions with amine, alcohol, and thiol nucleophiles. Quantitative data from analogous compounds are presented to guide synthetic efforts.
Introduction: The 4,6-Dichloropyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs. Halogenated pyrimidines, in particular, are versatile building blocks in organic synthesis due to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon atoms bearing halogen substituents.
In the case of 4,6-dichloropyrimidines, the chlorine atoms at the 4 and 6 positions are excellent leaving groups, making these positions highly reactive towards nucleophilic displacement. The symmetrical nature of the 4,6-disubstitution simplifies the initial monosubstitution reaction, as both positions are electronically and sterically equivalent.
The Role of the 2-(Methoxymethyl) Substituent
The substituent at the 2-position of the pyrimidine ring can influence the reactivity of the 4 and 6 positions through electronic and steric effects. The 2-(methoxymethyl) group is generally considered to be weakly electron-donating or electronically neutral in its overall effect on the aromatic ring. This is in contrast to strongly electron-withdrawing groups (like a methylsulfonyl group) which would significantly enhance the rate of nucleophilic attack, or strongly electron-donating groups which might slightly decrease reactivity. Therefore, the reactivity of this compound is expected to be broadly similar to other 4,6-dichloropyrimidines with small, electronically neutral substituents at the 2-position.
General Principles of Reactivity with Nucleophiles
The reaction of this compound with nucleophiles typically proceeds via a sequential SNAr mechanism. The first nucleophilic attack results in a mono-substituted product, which can then undergo a second substitution to yield a di-substituted product.
Key factors influencing the reaction outcome include:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Stoichiometry: The molar ratio of the nucleophile to the pyrimidine substrate can be controlled to favor either mono- or di-substitution. Using one equivalent of the nucleophile will generally favor the mono-substituted product, while two or more equivalents will drive the reaction towards the di-substituted product.
-
Reaction Temperature: Higher temperatures typically favor di-substitution and can be necessary for less reactive nucleophiles.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used to facilitate SNAr reactions.
-
Base: For nucleophiles that are not themselves basic (e.g., alcohols, thiols, and amine hydrochlorides), a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate is often required to neutralize the HCl generated during the reaction.
Reactivity with Amine Nucleophiles
Amine nucleophiles react readily with 4,6-dichloropyrimidines to form the corresponding amino-pyrimidines. The reaction can be controlled to yield either the mono-amino or di-amino products.
Table 1: Representative Reactions of 4,6-Dichloropyrimidines with Amines (Analogous Systems)
| Entry | 2-Substituent | Amine Nucleophile | Product(s) | Yield (%) | Reference |
| 1 | -H | Aniline | 4-Anilino-6-chloropyrimidine | ~70-80 | [General Knowledge] |
| 2 | -SO2Me | Aniline (with NaHCO3) | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 | [1] |
| 3 | -Ph | Dibutylamine (with K2CO3) | 4-(Dibutylamino)-6-phenyl-2-chloropyrimidine & 2-(Dibutylamino)-6-phenyl-4-chloropyrimidine (70:30) | N/A | [2] |
| 4 | -Ph | N-Methylaniline (no catalyst) | 4-(N-Methylanilino)-6-phenyl-2-chloropyrimidine & 2-(N-Methylanilino)-6-phenyl-4-chloropyrimidine (97:3) | N/A | [2] |
Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.
Reactivity with Alcohol and Phenol Nucleophiles
Alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, are effective nucleophiles for the substitution of the chloro groups. These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol or phenol.
Table 2: Representative Reactions of 4,6-Dichloropyrimidines with O-Nucleophiles (Analogous Systems)
| Entry | 2-Substituent | O-Nucleophile | Base | Product | Yield (%) | Reference |
| 1 | -SMe | EtONa | - | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [3] |
| 2 | -H | Guaiacol | K2CO3 | 4-(2-Methoxyphenoxy)-6-chloropyrimidine | >90 | [4] |
Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.
Reactivity with Thiol and Thiophenol Nucleophiles
Thiols and thiophenols are generally excellent nucleophiles and react readily with 4,6-dichloropyrimidines. The corresponding thiolates, generated by a base, are even more reactive.
Table 3: Representative Reactions of 4,6-Dichloropyrimidines with S-Nucleophiles (Analogous Systems)
| Entry | 2-Substituent | S-Nucleophile | Base | Product | Yield (%) | Reference |
| 1 | -H | Thiophenol | Et3N | 4-Chloro-6-(phenylthio)pyrimidine | High | [General Knowledge] |
| 2 | -H | 2-Methyl-2-propanethiol | NaH | 4,6-bis(tert-butylthio)pyrimidine | Good | [General Knowledge] |
Note: The data in this table is for analogous 4,6-dichloropyrimidine systems and is intended to be representative of the expected reactivity.
Experimental Protocols (Generalized)
The following are generalized experimental protocols that can serve as a starting point for the reaction of this compound with various nucleophiles. Optimization of specific reaction conditions (temperature, reaction time, solvent, and base) will be necessary for each specific substrate and nucleophile combination.
General Protocol for Mono-amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq.).
-
A non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to a temperature between 50-80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-chloro-2-(methoxymethyl)pyrimidine.
General Protocol for Di-amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) is added the amine nucleophile (2.2-2.5 eq.).
-
A non-nucleophilic base such as triethylamine (3.0 eq.) or diisopropylethylamine (3.0 eq.) is added to the reaction mixture.
-
The reaction is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Work-up and purification are performed as described in the mono-amination protocol to yield the desired 4,6-diamino-2-(methoxymethyl)pyrimidine.
General Protocol for Reaction with O- or S-Nucleophiles
-
To a solution of the alcohol, phenol, thiol, or thiophenol (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution) in a suitable anhydrous solvent (e.g., THF or DMF) is added a base such as sodium hydride (1.1 eq. or 2.2 eq.) at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the nucleophile.
-
A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the nucleophile solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature or heated, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography or recrystallization.
Visualizations
Reaction Pathways
Caption: General reaction pathway for the sequential nucleophilic substitution of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the reaction of this compound with nucleophiles.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of a wide range of substituted pyrimidines. The chlorine atoms at the 4 and 6 positions are readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, via a nucleophilic aromatic substitution mechanism. The outcome of these reactions can be effectively controlled by tuning the reaction conditions, particularly the stoichiometry of the nucleophile and the reaction temperature, to selectively yield mono- or di-substituted products. This guide provides a foundational understanding and practical starting points for researchers and scientists working in drug discovery and development to effectively utilize this versatile chemical scaffold.
References
A Technical Guide to the Safe Handling of 4,6-dichloro-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 4,6-dichloro-2-(methoxymethyl)pyrimidine and structurally related compounds. A comprehensive risk assessment should be conducted before handling this chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Introduction
This compound (CAS RN: 1903-92-0) is a substituted pyrimidine derivative. Compounds of this class are common intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two chlorine atoms on the pyrimidine ring makes it a reactive electrophile, susceptible to nucleophilic aromatic substitution reactions. This reactivity, while useful synthetically, also necessitates careful handling to avoid hazardous exposures. This guide provides a summary of the available safety data and outlines best practices for the handling of this compound.
Hazard Identification and Classification
Based on the available data, this compound is classified as a hazardous substance. The primary hazards are related to ingestion, skin and eye contact, and inhalation.
GHS Hazard and Precautionary Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The following tables summarize the hazard (H-statements) and precautionary (P-statements) for this compound.[1]
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Precautionary Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P302+P334 | IF ON SKIN: Immerse in cool water/wrap in wet bandages. |
| P303+P361 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
Experimental Protocols: Safe Handling Workflow
Due to the lack of specific published experimental protocols for this compound, a general workflow for handling potentially hazardous chemical reagents is provided below. This workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A generalized workflow for the safe handling of hazardous chemicals.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Immerse the affected area in cool water or wrap in wet bandages. Remove contaminated clothing and rinse the skin with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
Specific fire-fighting data for this compound is not available. However, for related dichloropyrimidine compounds, the following general guidance applies:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate the Area: Restrict access to the spill area.
-
Ensure Adequate Ventilation.
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Containment and Clean-up:
-
For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: A logical flow diagram for responding to a chemical spill.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C in an inert atmosphere.[1]
-
Stability: This compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents.
Toxicological and Ecological Information
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough risk assessment and review of the supplier's SDS, is essential for its safe use in a research and development setting. Always prioritize the use of engineering controls, such as fume hoods, and personal protective equipment to minimize the risk of exposure.
References
solubility of 4,6-dichloro-2-(methoxymethyl)pyrimidine in organic solvents
An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-(methoxymethyl)pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antiviral drug Maribavir. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yield and purity, and developing efficient downstream processing. This document provides a comprehensive overview of the available quantitative solubility data for this compound in selected organic solvents. It also details the experimental methodologies employed to obtain this data, ensuring reproducibility and providing a solid foundation for further research and process development.
Quantitative Solubility Data
The solubility of this compound has been systematically determined in a range of organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x₁) of the compound, providing a clear basis for solvent selection and process design.
Table 1: Mole Fraction Solubility (x₁) of this compound in Selected Solvents at Various Temperatures (K)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetonitrile | Acetone | Ethyl Acetate |
| 278.15 | 0.0518 | 0.0431 | 0.0382 | 0.0315 | 0.0339 | 0.2015 | 0.4011 | 0.3215 |
| 283.15 | 0.0632 | 0.0528 | 0.0465 | 0.0388 | 0.0415 | 0.2283 | 0.4352 | 0.3582 |
| 288.15 | 0.0768 | 0.0645 | 0.0566 | 0.0475 | 0.0506 | 0.2581 | 0.4715 | 0.3981 |
| 293.15 | 0.0931 | 0.0786 | 0.0688 | 0.0581 | 0.0616 | 0.2913 | 0.5103 | 0.4415 |
| 298.15 | 0.1126 | 0.0955 | 0.0835 | 0.0708 | 0.0748 | 0.3284 | 0.5518 | 0.4886 |
| 303.15 | 0.1359 | 0.1158 | 0.1012 | 0.0861 | 0.0907 | 0.3698 | 0.5963 | 0.5398 |
| 308.15 | 0.1637 | 0.1401 | 0.1224 | 0.1045 | 0.1098 | 0.4158 | 0.6441 | 0.5953 |
| 313.15 | 0.1968 | 0.1692 | 0.1478 | 0.1265 | 0.1326 | 0.4671 | 0.6955 | 0.6555 |
| 318.15 | 0.2361 | 0.2038 | 0.1781 | 0.1528 | 0.1598 | 0.5241 | 0.7508 | 0.7206 |
| 323.15 | 0.2825 | 0.2450 | 0.2143 | 0.1843 | 0.1923 | 0.5873 | 0.8105 | 0.7911 |
Data sourced from a comprehensive study on the solubility and thermodynamic properties of this compound.
Experimental Protocols
The acquisition of reliable solubility data hinges on precise and well-documented experimental procedures. The following section outlines the key methodologies used in the determination of the solubility of this compound.
Materials
The primary material and solvents used in the experiments are listed below:
| Substance | CAS No. | Source | Initial Mole Fraction Purity | Analysis Method |
| This compound | 18585-56-3 | - | >0.99 | HPLC |
| Methanol | 67-56-1 | - | >0.995 | GC |
| Ethanol | 64-17-5 | - | >0.995 | GC |
| n-Propanol | 71-23-8 | - | >0.995 | GC |
| Isopropanol | 67-63-0 | - | >0.995 | GC |
| n-Butanol | 71-36-3 | - | >0.995 | GC |
| Acetonitrile | 75-05-8 | - | >0.995 | GC |
| Acetone | 67-64-1 | - | >0.995 | GC |
| Ethyl Acetate | 141-78-6 | - | >0.995 | GC |
Solubility Determination Methodology
The gravimetric method was employed to determine the solubility of this compound in the selected organic solvents.
Figure 1: Workflow for the gravimetric solubility determination method.
Detailed Steps:
-
Preparation: An excess amount of this compound was added to a known mass of the chosen solvent in a jacketed glass vessel.
-
Equilibration: The vessel was sealed and maintained at a constant temperature using a circulating water bath. The mixture was continuously stirred using a magnetic stirrer for a minimum of 24 hours to ensure solid-liquid equilibrium was achieved.
-
Sampling: After the equilibration period, stirring was stopped, and the solution was allowed to settle for 2 to 3 hours. A pre-weighed syringe, equipped with a 0.45 μm filter to prevent solid particles from being drawn, was used to withdraw a sample of the supernatant.
-
Analysis: The collected sample was weighed. The solvent was then removed by evaporation under vacuum, and the remaining solid solute was weighed.
-
Calculation: The mole fraction solubility was calculated from the masses of the solute and the solvent in the saturated solution. Each measurement was repeated at least three times, and the average value was reported.
Solid Phase Characterization
To ensure that no phase transition or solvate formation occurred during the equilibration process, the solid phase in equilibrium with the saturated solution was characterized.
Figure 2: Logical workflow for solid phase characterization.
Powder X-ray Diffraction (PXRD) was used to analyze the solid phase. The PXRD patterns of the solid residue after the solubility experiments were compared with those of the original, raw this compound. The consistency between the patterns confirmed that the solid phase remained in its original crystalline form throughout the experiments.
Conclusion
The provided data and experimental protocols offer a valuable resource for scientists and engineers working with this compound. The quantitative solubility data enables informed solvent selection for synthesis, crystallization, and purification processes. The detailed methodologies ensure that these results can be reliably reproduced and adapted for further studies. This foundational knowledge is critical for the efficient and scalable production of pharmaceuticals derived from this important intermediate.
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-dichloro-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-(methoxymethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, renders it susceptible to nucleophilic attack, allowing for the strategic introduction of various functional groups.
The protocols outlined herein are based on established methodologies for SNAr reactions on analogous dichloropyrimidine systems.[1][2][3] These reactions typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The regioselectivity of the first substitution on the symmetrical 4,6-dichloropyrimidine core is straightforward as both chlorine atoms are chemically equivalent.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the monosubstitution of this compound with various nucleophiles, extrapolated from reactions on similar dichloropyrimidine substrates.
| Nucleophile Class | Example Nucleophile | Solvent(s) | Base(s) | Typical Temperature (°C) | Typical Reaction Time |
| Primary/Secondary Amines | Aniline, Morpholine | EtOH, PrOH, DMF, Dioxane | K₂CO₃, DIPEA, TEA | 25 - 180 (Conventional or Microwave) | 30 min - 24 h |
| Alkoxides | Sodium Ethoxide | Ethanol | N/A (Nucleophile is basic) | 20 - 70 | 2 - 12 h |
| Thiols | Thiophenol | DMF, THF | NaH, K₂CO₃ | 0 - 60 | 1 - 6 h |
Experimental Protocols
Protocol 1: SNAr with an Amine Nucleophile using Conventional Heating
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 193 mg).
-
Add anhydrous ethanol (5 mL) to dissolve the starting material.
-
Add the amine nucleophile (1.1 mmol).
-
Add DIPEA or TEA (1.5 mmol) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-24 hours.[3]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-6-chloro-2-(methoxymethyl)pyrimidine derivative.
Protocol 2: SNAr with an Amine Nucleophile using Microwave Irradiation
This protocol provides an accelerated method for the amination reaction using a microwave reactor.
Materials:
-
Same as Protocol 1, with the addition of a 10 mL microwave vial with a cap.
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 193 mg).
-
Add the amine nucleophile (1.2 mmol).[4]
-
Add a suitable base such as DIPEA (1.5 mmol) or anhydrous K₂CO₃ (1.5 mmol).[4]
-
Add 3 mL of a suitable high-boiling solvent such as DMF or 1,4-dioxane.[4]
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-60 minutes.[4][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the SNAr reaction.
Caption: General mechanism of the SNAr reaction.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,6-Disubstituted-2-(Methoxymethyl)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a key structural motif in numerous biologically active molecules, including antiviral, anticancer, antibacterial, and anti-inflammatory agents. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of their pharmacological properties. This document provides detailed protocols for the synthesis of 4,6-disubstituted-2-(methoxymethyl)pyrimidines, a class of compounds with potential applications in drug development.
The synthetic strategy outlined herein focuses on a versatile two-step approach. The first key step involves the synthesis of a central intermediate, 4,6-dichloro-2-(methoxymethyl)pyrimidine. This intermediate can then be subjected to various substitution reactions at the 4 and 6 positions to generate a library of target compounds.
Synthetic Workflow
The overall synthetic approach is depicted in the workflow diagram below. The synthesis commences with the preparation of the key intermediate, 4,6-dihydroxy-2-(methoxymethyl)pyrimidine, through a cyclocondensation reaction. This is followed by chlorination to yield this compound. Subsequent nucleophilic aromatic substitution or cross-coupling reactions at the C4 and C6 positions allow for the introduction of diverse substituents.
Application Notes and Protocols for the Synthesis of Aminopyrimidines from 4,6-dichloro-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The versatile 4,6-dichloro-2-(methoxymethyl)pyrimidine serves as a key building block for the synthesis of a diverse range of aminopyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of amino functionalities. This document provides detailed application notes and experimental protocols for the synthesis of aminopyrimidines from this compound via both catalyst-free SNAr and palladium-catalyzed Buchwald-Hartwig amination reactions.
Regioselectivity of Amination
The reaction of this compound with amines can lead to mono- or di-substituted products. The inherent reactivity of the C4 and C6 positions towards nucleophilic attack is generally similar, but can be influenced by factors such as the nature of the incoming amine, the reaction conditions (temperature, solvent, and base), and the presence of a catalyst. Generally, the first amination occurs preferentially at either the C4 or C6 position. Driving the reaction to completion with an excess of the amine or under more forcing conditions can lead to the disubstituted product. For the synthesis of mono-aminated products, careful control of stoichiometry and reaction conditions is crucial.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
The direct reaction of this compound with a primary or secondary amine in the presence of a base is a straightforward method for the synthesis of the corresponding aminopyrimidines. This method is often suitable for achieving mono-amination with careful control of the reaction conditions.
Experimental Protocol: Mono-amination of this compound with a Primary Amine (General Procedure)
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the primary amine (1.0-1.2 eq) and the base (K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-aminopyrimidine.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or to achieve higher yields and selectivity, the palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative.[1] This cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions.[2]
Experimental Protocol: Buchwald-Hartwig Mono-amination of this compound (General Procedure)
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous toluene or dioxane to achieve a concentration of 0.1-0.2 M.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired mono-aminopyrimidine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of mono-aminopyrimidines from this compound. Please note that yields are representative and may vary depending on the specific amine and reaction scale.
Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | 4-Anilino-6-chloro-2-(methoxymethyl)pyrimidine | 60-75 |
| 2 | Benzylamine | DIPEA | Dioxane | 110 | 8 | 4-(Benzylamino)-6-chloro-2-(methoxymethyl)pyrimidine | 65-80 |
| 3 | Morpholine | K₂CO₃ | DMF | 90 | 16 | 4-(Morpholin-4-yl)-6-chloro-2-(methoxymethyl)pyrimidine | 70-85 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 6 | 4-Chloro-6-(4-methoxyanilino)-2-(methoxymethyl)pyrimidine | 80-95 |
| 2 | Pyrrolidine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 90 | 10 | 4-Chloro-2-(methoxymethyl)-6-(pyrrolidin-1-yl)pyrimidine | 75-90 |
| 3 | tert-Butylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu | Toluene | 110 | 18 | 4-(tert-Butylamino)-6-chloro-2-(methoxymethyl)pyrimidine | 50-65 |
Mandatory Visualization
References
Application Notes and Protocols for the Suzuki Coupling of 4,6-dichloro-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The functionalization of the pyrimidine ring through cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates. Among these methods, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and broad functional group tolerance, enabling the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboron reagent.
This document provides a detailed experimental procedure for the mono-arylation of 4,6-dichloro-2-(methoxymethyl)pyrimidine via a microwave-assisted Suzuki coupling reaction. The presence of two chlorine atoms at the C4 and C6 positions offers opportunities for selective functionalization, with the C4 position generally exhibiting higher reactivity in related dichloropyrimidine systems.[1] The resulting 4-aryl-6-chloro-2-(methoxymethyl)pyrimidine derivatives are valuable intermediates for further chemical elaboration in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This protocol is adapted from established methods for the microwave-assisted Suzuki coupling of dichloropyrimidines.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: Microwave-Assisted Mono-Arylation
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.55 mmol, 1.1 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15-30 minutes with stirring.
-
Upon completion of the reaction (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-chloro-2-(methoxymethyl)pyrimidine.
Data Presentation
The following table summarizes representative yields for the mono-arylation of a similar substrate, 2,4-dichloropyrimidine, which can be used as a reference for expected outcomes with this compound.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 71 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 85 |
| 3 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 72 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 68 |
| 5 | Naphthalen-2-ylboronic acid | 4-(Naphthalen-2-yl)-6-chloro-2-(methoxymethyl)pyrimidine (analog) | 87 |
Reaction conditions: Dichloropyrimidine (0.5 mmol), arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100°C, 20 min, microwave irradiation. Yields are for the analogous 2-chloro-4-arylpyrimidine products.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-(methoxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in the design and synthesis of kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyrimidine ring allows for the development of potent and selective inhibitors for a wide range of kinase targets implicated in diseases such as cancer and inflammatory disorders. 4,6-Dichloro-2-(methoxymethyl)pyrimidine is a versatile building block for the synthesis of novel kinase inhibitors. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for the sequential or simultaneous introduction of various substituents through cross-coupling reactions, while the methoxymethyl group at the C2 position can influence the compound's solubility, metabolic stability, and interaction with the target kinase.
These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a starting material. The methodologies focus on widely used and robust palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
General Synthetic Strategy
The general approach for the synthesis of kinase inhibitors from this compound involves the sequential displacement of the two chlorine atoms. Due to the electronic similarity of the C4 and C6 positions, achieving high regioselectivity in the first substitution can be challenging and may require careful optimization of reaction conditions. The introduction of the first substituent can electronically differentiate the remaining chlorine atom, facilitating a more selective second substitution.
A typical synthetic workflow is outlined below:
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective mono-arylation or -vinylation of this compound at the C4 or C6 position using a Suzuki-Miyaura cross-coupling reaction. The regioselectivity may vary depending on the specific boronic acid and reaction conditions used.
Materials:
-
This compound
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Aryl- or vinylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
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Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl- or vinylboronic acid (1.1 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
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Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted product.
Hypothetical Quantitative Data for Suzuki-Miyaura Monosubstitution:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 72 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 16 | 58 |
Protocol 2: Second Substitution via Suzuki-Miyaura Coupling
This protocol describes the synthesis of asymmetrically 4,6-disubstituted 2-(methoxymethyl)pyrimidines from the mono-substituted intermediate obtained in Protocol 1.
Procedure:
-
Follow the procedure outlined in Protocol 1, using the 4-chloro-6-substituted-2-(methoxymethyl)pyrimidine as the starting material and a different aryl- or vinylboronic acid.
-
More forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst) may be required for the second coupling reaction.
Protocol 3: Regioselective Mono-amination via Buchwald-Hartwig Cross-Coupling
This protocol outlines a general procedure for the regioselective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Seal the flask and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Hypothetical Quantitative Data for Buchwald-Hartwig Mono-amination:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos (2/4) | NaOt-Bu | Toluene | 100 | 18 | 75 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos (2/4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 68 |
| 3 | Benzylamine | Pd₂(dba)₃ / SPhos (2/4) | K₂CO₃ | Toluene | 100 | 16 | 71 |
Targeted Kinase Signaling Pathways
Derivatives of 2,4- and 4,6-disubstituted pyrimidines have been shown to inhibit a variety of protein kinases, playing crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of cancer. Below is a simplified representation of a generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.
Troubleshooting & Optimization
common byproducts in 4,6-dichloro-2-(methoxymethyl)pyrimidine chlorination reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chlorination of 4,6-dichloro-2-(methoxymethyl)pyrimidine to produce 2,4,6-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the chlorination of this compound?
A1: While the desired product is 2,4,6-trichloropyrimidine, several byproducts can form depending on the reaction conditions. The most common include:
-
Over-chlorinated Pyrimidines: Introduction of a chlorine atom at the 5-position of the pyrimidine ring, leading to the formation of 2,4,5,6-tetrachloropyrimidine.
-
Hydrolysis Products: If moisture is present during the reaction or workup, the chloro groups can be hydrolyzed back to hydroxyl groups, resulting in starting material or partially chlorinated intermediates.
-
Methoxymethyl Group Cleavage Products: Under the harsh acidic conditions of the chlorination reaction, the methoxymethyl ether at the 2-position can be cleaved. This can lead to the formation of 4,6-dichloro-2-(hydroxymethyl)pyrimidine or 4,6-dichloro-2-formylpyrimidine, which may undergo further reactions.
-
Solvent-Related Byproducts: If a reactive solvent or catalyst like N,N-dimethylformamide (DMF) is used, it can participate in side reactions, such as formylation of the pyrimidine ring under Vilsmeier-Haack conditions.[1]
-
Polymeric/Tarry Materials: At excessively high temperatures, decomposition of starting materials and products can lead to the formation of dark, insoluble tars.
Q2: How does the choice of chlorinating agent affect byproduct formation?
A2: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.[2] While effective, using a large excess of POCl₃, which often also serves as the solvent, can promote over-chlorination and lead to a more hazardous quenching procedure. The combination of POCl₃ with a tertiary amine base like pyridine or N,N-dimethylaniline is often employed to scavenge the HCl generated during the reaction.[3]
Q3: What is the impact of reaction temperature on the formation of byproducts?
A3: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but also favor the formation of over-chlorinated byproducts and degradation products like tar.[3] Lower temperatures can improve selectivity for the desired product but may result in incomplete conversion. Careful monitoring of the reaction progress is essential to find the optimal temperature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant amount of over-chlorination (2,4,5,6-tetrachloropyrimidine) is detected. | High reaction temperature. | Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. |
| Prolonged reaction time. | Optimize the reaction time. Stop the reaction as soon as the starting material is consumed. | |
| Excess chlorinating agent. | Reduce the stoichiometry of the chlorinating agent. | |
| Presence of hydrolysis products in the final product. | Moisture contamination in reagents or glassware. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient quenching. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat effectively. Neutralize the acidic mixture promptly with a base like sodium bicarbonate or sodium carbonate.[1] | |
| Formation of byproducts related to the methoxymethyl group (e.g., 2-hydroxymethyl or 2-formyl derivatives). | Harsh reaction conditions leading to ether cleavage. | Consider milder reaction conditions, such as lower temperatures or shorter reaction times. The stability of the methoxymethyl group is a key consideration under strongly acidic conditions. |
| The reaction is sluggish or does not proceed to completion. | Insufficient activation. | For less reactive substrates, the addition of a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) can accelerate the reaction.[3] |
| Poor quality of the chlorinating agent. | Use fresh or distilled phosphorus oxychloride, as it can degrade upon exposure to moisture. | |
| Formation of a dark, tarry residue. | Excessive reaction temperature. | Maintain a controlled reaction temperature. Using a high-boiling inert solvent can help regulate the temperature more effectively than running the reaction neat in POCl₃.[3] |
Experimental Protocols
Chlorination of this compound using Phosphorus Oxychloride
-
Objective: To synthesize 2,4,6-trichloropyrimidine from this compound.
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents, can also be used as the solvent).
-
Optionally, add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (around 105-110°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude 2,4,6-trichloropyrimidine can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the chlorination of this compound and potential byproduct formation.
Caption: Troubleshooting workflow for optimizing the chlorination of this compound.
References
Technical Support Center: Purification of 4,6-dichloro-2-(methoxymethyl)pyrimidine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4,6-dichloro-2-(methoxymethyl)pyrimidine using column chromatography. This document offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.
Experimental Protocols
A detailed methodology for the purification of this compound by column chromatography is provided below. This protocol is based on general practices for the purification of dichloropyrimidine derivatives and may require optimization for specific crude sample purities and impurity profiles.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
-
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed, taking care not to disturb the surface.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) as determined by the initial TLC analysis.
-
If a gradient elution is required to separate impurities, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A stepwise gradient is often effective (e.g., 95:5, then 90:10, then 80:20 hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect the eluting solvent in fractions using test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product. Spot each fraction on a TLC plate and compare the Rf value to that of the desired product.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Range for Dichloropyrimidines | Suitability for Column Chromatography |
| 95:5 | 0.4 - 0.6 | May be too high for good separation; impurities might co-elute. |
| 90:10 | 0.2 - 0.4 | Often a good starting point for elution. |
| 80:20 | 0.1 - 0.2 | May be too low, leading to long elution times and band broadening. |
Note: The optimal solvent system will depend on the specific impurities present in the crude mixture. It is crucial to perform TLC analysis to determine the best conditions for your sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Solution(s) |
| Poor or No Separation of Product from Impurities | - Inappropriate solvent system (too polar or not polar enough).- Column was not packed properly (air bubbles, channels).- Overloading of the column with crude material. | - Optimize the solvent system using TLC. A shallower gradient or an isocratic elution with a less polar solvent may be necessary.[1]- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.- Use a larger column or reduce the amount of crude material loaded. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Start with a much less polar solvent system (e.g., 100% hexane or 98:2 hexane:ethyl acetate). |
| Product is Not Eluting from the Column | - The eluent is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the eluent.[1]- Test the stability of the compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an extended period before developing. If degradation is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[1] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica gel. | - Always keep the silica gel bed covered with solvent. If the column runs dry, it is often necessary to repack it. |
| Tailing of Spots on TLC and Broad Bands on the Column | - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample was overloaded. | - For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine (0.1-1%).[1]- Reduce the amount of sample loaded onto the column. |
| Insoluble Material in the Crude Product | - Presence of insoluble byproducts or starting materials. | - Dissolve the crude product in a suitable solvent and filter out any insoluble material before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel with a particle size of 230-400 mesh is the most commonly used and recommended stationary phase for the purification of dichloropyrimidine derivatives.
Q2: How can I determine the best solvent system for my column?
A2: The best way to determine the optimal solvent system is by performing Thin Layer Chromatography (TLC) on your crude material with various ratios of hexane and ethyl acetate. Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.3, with good separation from any impurities.
Q3: Is this compound stable on silica gel?
A3: While specific stability data for this compound on silica gel is not extensively documented, chloropyrimidines can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation. It is advisable to monitor for any new spots appearing on TLC after prolonged exposure to silica. If instability is suspected, using a deactivated silica gel (by adding a small percentage of triethylamine to the eluent) can be beneficial.[1]
Q4: What are the common impurities I might encounter?
A4: Common impurities in the synthesis of dichloropyrimidines can include unreacted starting materials, mono-chlorinated intermediates, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route used. These impurities are often more or less polar than the desired product and can typically be separated by adjusting the polarity of the eluent during column chromatography.
Q5: Should I use a gradient or isocratic elution?
A5: The choice between gradient and isocratic elution depends on the complexity of your crude mixture. If TLC shows impurities that are very close in polarity to your product, a slow and shallow gradient elution will likely provide the best separation. If the impurities are significantly more or less polar, an isocratic elution might be sufficient and simpler to perform.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing poor separation in column chromatography.
References
Technical Support Center: Synthesis of 4,6-dichloro-2-(methoxymethyl)pyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 4,6-dichloro-2-(methoxymethyl)pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield for this compound is significantly lower than expected. What are the common causes?
Low overall yield can stem from issues in either of the two primary stages of the synthesis: the initial cyclization to form the dihydroxy pyrimidine intermediate, or the subsequent chlorination step.
For the cyclization step, potential issues include:
-
Incomplete reaction: The cyclization of methoxyacetamidine with a malonate derivative may not have gone to completion.
-
Side reactions: The starting materials or intermediates may have undergone degradation or alternative reactions.
-
Poor quality of starting materials: Impurities in the methoxyacetamidine or malonate can interfere with the reaction.
For the chlorination step, common problems are:
-
Incomplete chlorination: The conversion of the dihydroxy intermediate to the dichloro product may be insufficient.
-
Product degradation: The desired product can be susceptible to decomposition under harsh chlorination or workup conditions.
-
Loss during workup and purification: The product may be lost due to its solubility in aqueous layers during extraction or due to suboptimal purification techniques.
Q2: I am observing the formation of significant byproducts during the reaction. How can I identify and minimize them?
Byproduct formation is a common cause of low yields and purification difficulties.
-
During cyclization: A common byproduct can be the self-condensation of the malonate derivative. To minimize this, ensure the slow addition of reagents and maintain the recommended reaction temperature. The purity of the amidine starting material is also crucial, as its hydrolysis can lead to side reactions.[1]
-
During chlorination: Incomplete chlorination can leave residual mono-chloro or unreacted dihydroxy pyrimidine in your product mixture. Using an adequate excess of the chlorinating agent and ensuring a sufficient reaction time and temperature can help drive the reaction to completion. The use of a tertiary amine base, such as N,N-diethylaniline, can also help to control the reaction and minimize byproduct formation when using chlorinating agents like POCl₃ or triphosgene.[2]
Q3: The chlorination step of my synthesis is very slow or appears to be incomplete. What can I do to improve it?
Several factors can influence the efficiency of the chlorination reaction:
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Choice and amount of chlorinating agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and effective chlorinating agents for this transformation.[2] Ensure that a sufficient excess of the chlorinating agent is used to drive the reaction forward.
-
Reaction temperature: The reaction may require heating to reflux to proceed at a reasonable rate. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
-
Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the chlorination reaction.
Q4: My final product is a yellowish solid instead of the expected white/colorless product. How can I decolorize it?
A yellowish tint in the final product often indicates the presence of impurities. Decolorization can typically be achieved by treating the product with activated carbon during recrystallization.[2]
Q5: The workup procedure for the chlorination reaction is hazardous and difficult to control. Are there safer alternatives?
Quenching the reaction mixture containing excess chlorinating agent (like POCl₃) with water can be highly exothermic and dangerous.[2] A safer alternative is to first remove the excess chlorinating agent by distillation under reduced pressure.[2] Subsequently, the reaction mixture can be slowly poured onto ice water to control the exotherm.[2] Another approach involves extracting the cooled reaction mixture with an organic solvent, followed by careful washing of the organic phase with a mild base and then water.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound. Note that optimal conditions may vary and should be determined empirically.
| Parameter | Cyclization Step (Typical) | Chlorination Step (Typical) |
| Reactant Ratio | Methoxyacetamidine: Malonate: Base (e.g., Sodium Methoxide) = 1 : 1-1.2 : 2-2.5 | 4,6-dihydroxy-2-(methoxymethyl)pyrimidine : Chlorinating Agent (e.g., POCl₃) = 1 : 3-5 |
| Temperature | 20-60 °C | 80-110 °C (Reflux) |
| Reaction Time | 4-12 hours | 3-8 hours |
| Typical Yield | 70-90% | 80-95% |
Experimental Protocols
Step 1: Synthesis of 4,6-dihydroxy-2-(methoxymethyl)pyrimidine
This protocol is a general procedure adapted from the synthesis of related dihydroxypyrimidines.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve sodium methoxide (2.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature. After the addition is complete, add a solution of methoxyacetamidine hydrochloride (1 equivalent) in anhydrous methanol dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to a pH of 3-4.
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Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.
Step 2: Synthesis of this compound
This protocol is a general procedure for the chlorination of dihydroxypyrimidines.
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add 4,6-dihydroxy-2-(methoxymethyl)pyrimidine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 4 equivalents).
-
Reaction: Add a catalytic amount of N,N-diethylaniline (0.1 equivalents). Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the pure this compound.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
References
Technical Support Center: Nucleophilic Substitution on 4,6-dichloro-2-(methoxymethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 4,6-dichloro-2-(methoxymethyl)pyrimidine and monitoring their progress using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the 4 and 6 positions are good leaving groups, making the compound susceptible to SNAr reactions. Generally, these reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Q2: Which of the two chlorine atoms is more reactive?
In symmetrically substituted pyrimidines like this, the electronic environment of the C4 and C6 positions is similar. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many common nucleophiles, monosubstitution occurs readily, and forcing conditions may be required to achieve disubstitution.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s).
Q4: What kind of solvent system is suitable for TLC analysis of this reaction?
A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The optimal ratio will depend on the specific nucleophile used and the resulting product's polarity. A common starting ratio is 7:3 or 8:2 hexanes:ethyl acetate. The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.
Q5: How can I visualize the spots on the TLC plate?
The pyrimidine ring is UV-active, so the spots can be visualized under a UV lamp (254 nm). Additionally, staining with potassium permanganate can be used as a general visualization technique.
Troubleshooting Guide
Reaction-Related Issues
Q: My reaction is not proceeding to completion, and I still see a significant amount of starting material on the TLC.
A:
-
Insufficient reaction time or temperature: Some nucleophiles require longer reaction times or elevated temperatures to react efficiently. Consider increasing the reaction time or temperature and continue to monitor by TLC.
-
Base is not strong enough or is sterically hindered: Ensure an appropriate base is used to facilitate the reaction, especially if the nucleophile is an amine or alcohol. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
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Poor nucleophile: The chosen nucleophile may not be reactive enough under the current conditions. Consider using a more nucleophilic reagent or adding a catalyst if applicable.
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Solvent effects: The reaction rate can be highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile are often effective for SNAr reactions.
Q: I am observing multiple product spots on my TLC plate.
A:
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Disubstitution: If the reaction is run for too long or at too high a temperature, the disubstituted product may form. Try reducing the reaction time and temperature.
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Side reactions: The nucleophile might react with the solvent, or side products could form from the degradation of starting materials or products. Ensure you are using an appropriate, non-reactive solvent.
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Isomer formation: Depending on the substrate and reaction conditions, substitution at different positions might be possible, leading to isomeric products.
TLC-Related Issues
Q: My spots are streaking on the TLC plate.
A:
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Sample overloading: You may be spotting too much of the reaction mixture. Try diluting the sample before spotting it on the TLC plate.[1]
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Inappropriate solvent system: The chosen mobile phase may be too polar for your compounds, causing them to streak. Try decreasing the polarity of the eluent.
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Compound insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before application.
Q: The starting material and product spots are too close together (co-elution).
A:
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Optimize the solvent system: The polarity of the eluent needs to be adjusted to achieve better separation. Experiment with different ratios of your solvent mixture or try a different solvent system altogether (e.g., dichloromethane/methanol). A desirable Rf value is between 0.3 and 0.7, as this range is likely to show good separation of all components.[2]
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Use a longer TLC plate: A longer plate will allow for a greater separation distance between the spots.
Q: I don't see any spots on my TLC plate.
A:
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Low concentration: The concentration of your compounds might be too low to be detected. Try spotting the sample multiple times at the same origin point, allowing the solvent to dry between applications.
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Non-UV active compounds: If your products are not UV-active, you will need to use a chemical stain (e.g., potassium permanganate or iodine) to visualize them.
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Solvent front too high: If the initial spotting line is below the level of the solvent in the developing chamber, the sample will dissolve into the solvent pool instead of running up the plate.
Data Presentation
Disclaimer: The following data is for the reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, not this compound. Due to the electronic similarities between the methoxymethyl and methylsulfonyl groups, these values can provide a helpful starting point for reaction optimization.
| Entry | Nucleophile (Aniline) | Time (h) | Product | Yield (%) |
| 1 | Aniline | 1 | 6-Chloro-N-phenyl-2-(methylsulfonyl)pyrimidin-4-amine | 95 |
| 2 | 2-Methylaniline | 15 | 6-Chloro-2-(methylsulfonyl)-N-(o-tolyl)pyrimidin-4-amine | 95 |
| 3 | 2-Chloroaniline | 36 | N-(2-chlorophenyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine | 82 |
| 4 | 3-Methylaniline | 1 | 6-Chloro-2-(methylsulfonyl)-N-(m-tolyl)pyrimidin-4-amine | 98 |
| 5 | 3-Chloroaniline | 2 | N-(3-chlorophenyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine | 94 |
| 6 | 4-Methylaniline | 1 | 6-Chloro-2-(methylsulfonyl)-N-(p-tolyl)pyrimidin-4-amine | 96 |
| 7 | 4-Methoxyaniline | 0.5 | N-(4-methoxyphenyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine | 99 |
| 8 | 4-Chloroaniline | 3 | N-(4-chlorophenyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine | 94 |
Experimental Protocols
Protocol: Monosubstitution with an Amine Nucleophile
This protocol provides a general procedure for the monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
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Amine nucleophile (e.g., aniline, morpholine, etc.)
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Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
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Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
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Round-bottom flask with a condenser
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Magnetic stirrer and stir bar
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TLC plates (silica gel 60 F254)
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TLC developing chamber
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UV lamp
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Standard work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.). Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.2 equiv.) to the stirred solution, followed by the addition of the base (1.5-2.0 equiv.).
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
TLC Monitoring:
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Prepare a TLC developing chamber with a suitable eluent (e.g., 8:2 Hexanes:Ethyl Acetate).
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On a TLC plate, spot the starting material (dissolved in a small amount of solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.
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Develop the TLC plate and visualize it under a UV lamp.
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The reaction is complete when the starting material spot has been consumed.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
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Concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired monosubstituted product.
-
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: General SNAr mechanism on the pyrimidine core.
References
Technical Support Center: Analysis of 4,6-dichloro-2-(methoxymethyl)pyrimidine via NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 4,6-dichloro-2-(methoxymethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Q2: What are the most common impurities to expect in a sample of this compound?
A2: Impurities often arise from incomplete reactions or side reactions during the synthesis. Based on typical synthetic routes for related compounds, which often involve the chlorination of a dihydroxy precursor, common impurities may include:
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Starting Material: 2-(methoxymethyl)pyrimidine-4,6-diol.
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Partially Chlorinated Intermediate: 4-chloro-6-hydroxy-2-(methoxymethyl)pyrimidine.
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Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, dichloromethane, ethyl acetate).
Q3: My ¹H NMR spectrum shows more than the three expected signals for my product. What could be the reason?
A3: The presence of extra peaks in your ¹H NMR spectrum typically indicates the presence of impurities. These could be unreacted starting materials, reaction byproducts, or residual solvents from your workup and purification. Compare the chemical shifts of the unexpected peaks with the data provided in the tables below and with common NMR solvent impurity charts.
Q4: The integration of the signals in my ¹H NMR spectrum does not match the expected proton ratios. What does this signify?
A4: Inconsistent integration values suggest the presence of impurities. The relative integration of the signals from your product and the impurities can be used to estimate the purity of your sample.
Q5: The peaks in my NMR spectrum are broad. What are the possible causes and solutions?
A5: Peak broadening in NMR spectra can be due to several factors:
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Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the instrument should resolve this.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Passing your sample through a small plug of Celite or silica gel can help remove these.
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Sample Concentration: A highly concentrated sample can also lead to broader peaks. Diluting your sample may improve the resolution.
Troubleshooting Guides
Problem: Unexpected signals in the aromatic region of the ¹H NMR spectrum.
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Possible Cause 1: Incomplete Chlorination. The presence of the starting material, 2-(methoxymethyl)pyrimidine-4,6-diol, or the partially chlorinated intermediate, 4-chloro-6-hydroxy-2-(methoxymethyl)pyrimidine, can result in extra signals. The pyrimidine ring proton of these species will be in a different electronic environment and thus resonate at a different chemical shift compared to the product.
-
Troubleshooting Steps:
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Compare the chemical shifts of the unexpected peaks with the predicted values for the potential impurities in the data table below.
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Consider reprocessing the crude product under the chlorination conditions to drive the reaction to completion.
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Purify the sample using column chromatography or recrystallization to remove the more polar hydroxy-containing impurities.
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Problem: Signals corresponding to common laboratory solvents are observed.
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Possible Cause 2: Residual Solvents. Solvents used in the reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetonitrile) may not have been completely removed.
-
Troubleshooting Steps:
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Consult a table of common NMR solvent impurities to confirm the identity of the solvent peaks.
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Dry the sample under high vacuum for an extended period.
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If the solvent is persistent, dissolving the sample in a low-boiling point solvent (like dichloromethane) and re-evaporating can help to azeotropically remove the tenacious solvent.
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Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Note: The chemical shifts for the target compound and its direct precursors are predicted values based on analogous structures and should be used as a guide for identification.
| Compound | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound |
| H-5: ~7.5 (s, 1H)-CH₂-: ~4.6 (s, 2H)-OCH₃: ~3.5 (s, 3H) | C2: ~168C4, C6: ~162C5: ~118-CH₂-: ~75-OCH₃: ~59 |
| 2-(methoxymethyl)pyrimidine-4,6-diol |
| H-5: ~5.3 (s, 1H)-CH₂-: ~4.3 (s, 2H)-OCH₃: ~3.3 (s, 3H)-OH: broad, variable | C2: ~165C4, C6: ~168C5: ~85-CH₂-: ~73-OCH₃: ~58 |
| 4-chloro-6-hydroxy-2-(methoxymethyl)pyrimidine |
| H-5: ~6.8 (s, 1H)-CH₂-: ~4.5 (s, 2H)-OCH₃: ~3.4 (s, 3H)-OH: broad, variable | C2: ~166C4: ~163C6: ~165C5: ~105-CH₂-: ~74-OCH₃: ~58 |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
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Weigh Sample: Accurately weigh 5-10 mg of the purified this compound.
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Transfer to Vial: Transfer the solid into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Dissolve: Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.
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Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Mandatory Visualization
preventing formation of mono-substituted byproducts in pyrimidine synthesis.
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidines, with a focus on preventing the formation of mono-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common mono-substituted byproducts in Biginelli pyrimidine synthesis, and how can I identify them?
A1: In the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, several byproducts can form. The most common are:
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Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow compounds. Their formation is favored at higher temperatures and results from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[1]
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Knoevenagel Condensation Products: This byproduct arises from the reaction between the aldehyde and the β-ketoester. It can be identified by the absence of the urea moiety in its structure.[2]
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Open-chain Ureides: These are intermediates that fail to cyclize. They contain all three components (aldehyde, β-ketoester, and urea) but have not formed the final pyrimidine ring.[2]
Characterization using NMR and mass spectrometry is the most definitive way to identify these byproducts.
Q2: What are the primary causes of byproduct formation in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is susceptible to side reactions primarily due to:
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Hydrolysis: Amidines and the intermediate Pinner salts are sensitive to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or incomplete cyclization, forming esters as byproducts instead of the desired pyrimidine.[2]
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Self-condensation of the 1,3-dicarbonyl compound: This can compete with the desired reaction with the amidine.
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Incomplete cyclization: This can be due to steric hindrance or insufficient activation of the carbonyl group, leading to the isolation of stable, non-cyclized intermediates.
Q3: How does the choice of catalyst influence the formation of byproducts in the Biginelli reaction?
A3: The catalyst plays a crucial role in the Biginelli reaction's selectivity and yield. While classical methods use Brønsted acids like HCl, these can sometimes lead to more side reactions.[3] Lewis acids are often more effective in promoting the desired reaction pathway. The choice of catalyst can significantly influence the ratio of the desired dihydropyrimidinone (DHPM) to byproducts like the Hantzsch dihydropyridine.
Troubleshooting Guides
Biginelli Reaction: Low Yield and Byproduct Formation
Problem: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM) and a significant amount of a yellow, fluorescent byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation in the Biginelli reaction.
Detailed Steps:
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Reaction Temperature: High temperatures can favor the formation of the Hantzsch dihydropyridine byproduct.[1] Try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Catalyst Choice: Strong Brønsted acids can sometimes promote side reactions. Consider switching to a milder Lewis acid catalyst.
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Reagent Purity and Stoichiometry: Ensure that the aldehyde, β-ketoester, and urea are pure. Using a slight excess of urea is often beneficial.[3]
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Solvent: The choice of solvent can impact the reaction. While ethanol is common, solvent-free conditions have been shown to improve yields in some cases.[3]
Pinner Synthesis: Incomplete Reaction and Hydrolysis
Problem: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with evidence of starting material hydrolysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Detailed Steps:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and degrade over time.
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Base Selection: The choice and stoichiometry of the base are critical for promoting cyclization while minimizing side reactions.
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Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time and temperature, avoiding excessively high temperatures that can lead to decomposition.
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
This table summarizes the effectiveness of various Lewis acid catalysts compared to an uncatalyzed reaction for the synthesis of a model dihydropyrimidine.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None | - | 48 | 25 |
| FeCl₃ | 10 | 4 | 92 |
| NiCl₂·6H₂O | 10 | 6 | 88 |
| CoCl₂·6H₂O | 10 | 6 | 85 |
| InCl₃ | 10 | 2 | 95 |
| Yb(OTf)₃ | 2 | 3 | 96 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at 100°C.
Table 2: Influence of Reaction Conditions on Byproduct Formation in a Model Biginelli Reaction
This table illustrates how adjusting reaction parameters can minimize the formation of the Hantzsch dihydropyridine byproduct.
| Aldehyde | Temperature (°C) | DHPM Yield (%) | Hantzsch Byproduct Yield (%) |
| Benzaldehyde | 100 | 65 | 25 |
| Benzaldehyde | 60 | 85 | 5 |
| 4-Chlorobenzaldehyde | 100 | 70 | 20 |
| 4-Chlorobenzaldehyde | 60 | 90 | <5 |
| 4-Nitrobenzaldehyde | 100 | 55 | 30 |
| 4-Nitrobenzaldehyde | 60 | 80 | 8 |
Experimental Protocols
Protocol 1: Optimized Biginelli Synthesis to Minimize Hantzsch Byproduct
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
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Aldehyde (1 mmol)
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β-ketoester (1 mmol)
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Urea (1.5 mmol)
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Lewis Acid Catalyst (e.g., InCl₃, 10 mol%)
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Ethanol (for work-up)
Procedure:
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To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst.
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Stir the mixture at a controlled temperature of 60°C.
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Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
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Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
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Filter the solid product and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine Under Anhydrous Conditions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines while minimizing hydrolysis.
Materials:
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1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
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Amidine hydrochloride (11 mmol, 1.1 eq)
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Base (e.g., sodium ethoxide) (11 mmol, 1.1 eq)
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Anhydrous ethanol
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To the stirred solution, carefully add the base (e.g., sodium ethoxide, 1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
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Add the 1,3-dicarbonyl compound (1 eq) dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
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Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Signaling Pathways and Logical Relationships
Biginelli Reaction: Desired Pathway vs. Byproduct Formation
Caption: Competing reaction pathways in the Biginelli synthesis.
References
Technical Support Center: Managing Exothermic Reactions in Dichloropyrimidine Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on managing the exothermic nature of dichloropyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in dichloropyrimidine synthesis?
A1: The main safety concerns are thermal runaway and the hazardous nature of the reagents. A thermal runaway is an uncontrolled increase in the reaction rate that leads to a rapid rise in temperature and pressure, potentially causing explosions or reactor rupture.[1] The quenching of reactive chlorinating agents like phosphorus oxychloride (POCl₃) also presents a significant risk due to a delayed and highly exothermic hydrolysis.[1]
Q2: How can I predict the potential for a thermal runaway in my dichloropyrimidine synthesis?
A2: A comprehensive thermal hazard assessment is essential for predicting and preventing thermal runaway. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1] This information is vital for the safe scale-up of the synthesis.[1]
Q3: What general strategies can be employed to mitigate exotherms in dichloropyrimidine synthesis?
A3: Several strategies can be used to control the heat generated during the reaction:[1]
-
Semi-batch or continuous feeding: Gradually adding one of the reactants helps to control the rate of heat generation.[1]
-
Dilution: Using a suitable inert, high-boiling solvent such as toluene or acetonitrile can increase the thermal mass of the reaction mixture, which helps to absorb heat and improve temperature control.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has adequate capacity to remove the heat generated by the reaction.[1]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.[1]
Q4: My chlorination reaction with POCl₃ showed a delayed but strong exotherm during the water quench. Why did this happen and how can I prevent it?
A4: This is a common hazard. A delayed exotherm during quenching occurs when unreacted POCl₃ comes into contact with water, leading to a violent hydrolysis reaction.[1] To prevent this, it is crucial to ensure the primary reaction goes to completion, consuming as much of the POCl₃ as possible. After the reaction, any excess POCl₃ should be removed by distillation under reduced pressure before quenching. When quenching is necessary, it must be done with extreme care by very slowly adding the reaction mixture to a large excess of ice with vigorous stirring in a well-ventilated fume hood.[2]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Chlorination with POCl₃
-
Symptoms:
-
A rapid and unexpected increase in reaction temperature.
-
Increased pressure within the reaction vessel.
-
Visible evolution of gas.
-
Change in the color of the reaction mixture (e.g., darkening or tar formation).
-
-
Possible Causes:
-
Addition rate is too fast: The chlorination of dihydroxypyrimidines with POCl₃ is highly exothermic.[3] Adding the reagents too quickly can generate heat faster than the cooling system can remove it.
-
Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction.
-
Poor Mixing: Inefficient stirring can lead to localized hot spots where the reaction rate accelerates, potentially initiating a thermal runaway.
-
-
Solutions:
-
Control Reagent Addition: Add the chlorinating agent (e.g., POCl₃) or the dihydroxypyrimidine substrate in portions or via a dropping funnel to maintain a steady internal temperature.
-
Ensure Adequate Cooling: Verify that the cooling system is functioning correctly and is appropriately sized for the reaction scale.
-
Improve Agitation: Use a suitable stirrer and stirring rate to ensure homogenous mixing and temperature distribution.
-
Issue 2: Reaction Mixture is Turning Black and Forming a Thick Tar
-
Symptoms:
-
The reaction mixture darkens significantly and becomes viscous, resembling tar.
-
Low yield of the desired dichloropyrimidine.
-
-
Possible Causes:
-
Excessive Temperature: Uncontrolled high temperatures can lead to the decomposition of the starting material or the product, resulting in polymerization and tar formation.[3] Most procedures recommend a controlled temperature, typically between 90-120°C.[3]
-
Catalyst Side Reactions: Tertiary amines, often used as catalysts, can react with POCl₃ at higher temperatures, contributing to the formation of byproducts and tar.[3]
-
Impure Starting Materials: Impurities in the dihydroxypyrimidine can act as initiators for polymerization.
-
-
Solutions:
-
Strict Temperature Control: Use a controlled heating mantle or oil bath to maintain the reaction temperature within the optimal range (e.g., 95-110°C).
-
Optimize Catalyst Choice: Consider using a more hindered base, like N,N-diisopropylethylamine (Hünig's base), which is less prone to side reactions.
-
Use a Co-solvent: Employing an inert, high-boiling solvent can improve temperature control and reduce the required amount of POCl₃, thereby minimizing side reactions.
-
Ensure Reactant Purity: Use high-purity starting materials and ensure they are dry, as water reacts violently with POCl₃.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Dichloropyrimidine Synthesis
| Parameter | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | Reference |
| Starting Material | Uracil (2,4-dihydroxypyrimidine) | 4,6-Dihydroxypyrimidine | [3] |
| Chlorinating Agent | POCl₃ | POCl₃ / PCl₅ | [4] |
| Catalyst/Base | N,N-diethylaniline or Triethylamine hydrochloride | N,N-dimethylcyclohexylamine or Triethylamine | [3][4] |
| Temperature | 108-110 °C | 95-100 °C | [4] |
| Reaction Time | 3 hours | 3 hours | [4] |
| Reported Yield | 91.7% | up to 94.9% | [4][5] |
Table 2: Molar Ratios of Reactants for Dichloropyrimidine Synthesis
| Reactant | Molar Ratio (vs. Dihydroxypyrimidine) | Reference |
| Dihydroxypyrimidine | 1 | |
| POCl₃ | 3 - 15 | [2][4] |
| PCl₅ (if used) | 2 | [4] |
| Tertiary Amine/Base | 0.2 - 1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine
This protocol is adapted from established procedures and should be performed with strict adherence to safety precautions in a well-ventilated fume hood.
-
Materials:
-
4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylcyclohexylamine
-
1-chlorobutane (for extraction)
-
-
Procedure:
-
To a dry reaction vessel equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 4,6-dihydroxypyrimidine (1 mol) and POCl₃ (3 mol).
-
Begin stirring the mixture and slowly add N,N-dimethylcyclohexylamine (1 mol) dropwise over 60 minutes, maintaining the temperature between 50-60°C.
-
After the addition is complete, heat the reaction mixture to 95-100°C for 3 hours.
-
Cool the reaction mixture and distill off the excess POCl₃ under reduced pressure.
-
To the resulting mixture of 4,6-dichloropyrimidine and N,N-dimethylcyclohexylamine hydrochloride, add 1-chlorobutane at 65°C and heat at reflux for 60 minutes.
-
Filter the mixture at room temperature to remove the hydrochloride salt.
-
Wash the hydrochloride salt with 1-chlorobutane.
-
Combine the filtrates and remove the 1-chlorobutane by distillation to yield 4,6-dichloropyrimidine.
-
Mandatory Visualization
Caption: Troubleshooting workflow for managing reaction exotherms.
Caption: Logical relationship of factors leading to thermal runaway.
References
improving purity of 4,6-dichloro-2-(methoxymethyl)pyrimidine for biological assays
Technical Support Center: 4,6-dichloro-2-(methoxymethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of this compound for use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on the typical synthesis route, which involves the chlorination of a dihydroxy pyrimidine precursor, common impurities may include:
-
Unreacted Starting Material: 4,6-dihydroxy-2-(methoxymethyl)pyrimidine.
-
Mono-substituted Intermediate: 4-chloro-6-hydroxy-2-(methoxymethyl)pyrimidine.
-
Byproducts from Side Reactions: Over-chlorination or degradation products.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., acetonitrile, dichloroethane).[1][2]
-
Inorganic Salts: Byproducts from the chlorination reaction, such as sodium chloride.[2]
Q2: Why is high purity of this compound critical for biological assays?
A2: Impurities in a compound can significantly affect the results and interpretation of biological assays.[3][4] Even small amounts of contaminants can lead to:
-
Altered Biological Activity: Impurities may have their own biological effects, leading to false positives or negatives.
-
Inaccurate Potency Measurement: Contaminants can interfere with assays, leading to an incorrect assessment of the compound's efficacy.[5]
-
Toxicity: Impurities may be toxic to the cells or organisms being tested.
-
Reduced Stability: The presence of impurities can affect the stability of the compound over time.[5]
Q3: What are the recommended methods for purifying this compound?
A3: The two most common and effective purification techniques for compounds of this type are recrystallization and column chromatography.[6] The choice between them depends on the nature and quantity of the impurities.
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for a more quantitative assessment of purity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause | Recommended Solution | Expected Purity Improvement |
| Low Purity After Synthesis | Incomplete reaction or significant side product formation. | Perform an initial purification by recrystallization or column chromatography. | Purity may increase from <85% to >95%. |
| Compound Fails to Crystallize | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[8] Try a different solvent system. | - |
| Colored Impurities in Final Product | Presence of degradation products or other colored byproducts. | Treat a solution of the crude product with activated charcoal before the final purification step.[8] | Removal of colored impurities, purity improvement may vary. |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the product. | Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. | Purity may increase from 95% to >99%. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent.[9][10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath.[6][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system using TLC, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the column.[11]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.[12]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.[13][14]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Purification workflows for this compound.
Caption: Logical diagram showing the impact of impurities on biological assay results.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. magritek.com [magritek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4,6-dichloro-2-(methoxymethyl)pyrimidine and 2,4-dichloropyrimidine, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in reactivity between these two key heterocyclic building blocks is crucial for the rational design and efficient synthesis of novel therapeutic agents. This document summarizes the theoretical basis for their reactivity, presents available quantitative data from analogous systems, details relevant experimental protocols, and provides visual representations of key chemical principles.
Introduction to Dichloropyrimidine Reactivity
Dichloropyrimidines are a class of heterocyclic compounds widely employed as versatile scaffolds in the synthesis of a diverse range of biologically active molecules. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). In dichlorinated pyrimidines, the positions of the chlorine atoms, which act as leaving groups, and the electronic nature of other substituents on the ring dictate the regioselectivity and overall rate of these substitution reactions.
Generally, the reactivity of chloro-substituents on the pyrimidine ring towards nucleophiles follows the order C4(6) > C2.[1][2] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.
Qualitative Reactivity Comparison
2,4-Dichloropyrimidine: This is a foundational dichloropyrimidine where the chlorine atoms at the C2 and C4 positions exhibit different reactivities. The C4 position is significantly more electrophilic and therefore more prone to nucleophilic attack than the C2 position.[3] This inherent regioselectivity is a key feature in its synthetic applications, allowing for sequential and controlled functionalization.
This compound: In this derivative, the presence of a methoxymethyl group at the C2 position introduces both electronic and steric effects that modulate the reactivity of the C4 and C6 positions. The methoxymethyl group (-CH₂OCH₃) is generally considered to be an electron-donating group through induction. This electron-donating nature is expected to decrease the overall electrophilicity of the pyrimidine ring, thereby reducing its reactivity towards nucleophiles compared to an unsubstituted dichloropyrimidine like 2,4-dichloropyrimidine. However, the chlorine atoms at the C4 and C6 positions remain the most susceptible sites for nucleophilic attack due to the strong activation by the adjacent ring nitrogens.
Quantitative Data Summary
| Dichloropyrimidine Derivative | Nucleophile | Reaction Conditions | Product (Position of Substitution) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc | 4-N,N-dibutylamino-2-chloropyrimidine | Mixture (70:30 C4:C2) | [4] |
| 2,4,6-Trichloropyrimidine | Aniline | NaHCO₃, EtOH, reflux | 2-Anilino-4,6-dichloropyrimidine | 95 | [5] |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | EtOH, reflux | Mono-aminated product | Moderate | [6] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated product | Good to Excellent | [7] |
Note: The data presented is for illustrative purposes and is derived from reactions with different nucleophiles and under varying conditions. Direct comparison of yields should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines.
Protocol 1: General Procedure for Catalyst-Free Mono-Amination
This protocol is a general method for the mono-amination of dichloropyrimidines at the more reactive C4/C6 position.
Materials:
-
Dichloropyrimidine (1.0 mmol)
-
Amine (1.0-1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-4.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine, the desired amine, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is suitable for the amination of less reactive chloro-positions or for achieving di-substitution.
Materials:
-
Dichloropyrimidine (1.0 mmol)
-
Amine (1.2-2.0 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene, 5-10 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor, the phosphine ligand, and the base.
-
Add the dichloropyrimidine and the desired amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism for nucleophilic aromatic substitution (SNAr) on a dichloropyrimidine.
Caption: Influence of the C2-substituent on the overall reactivity of the pyrimidine ring.
Caption: A generalized experimental workflow for the amination of dichloropyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4,6-dichloro-2-(methoxymethyl)pyrimidine Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Pyrimidine Analogues
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Analogues of 4,6-dichloro-2-(methoxymethyl)pyrimidine have demonstrated significant potential as anticancer agents and kinase inhibitors. The following table summarizes the in vitro activity of selected analogues.
| Compound ID | Structure | Target/Cell Line | Activity (IC₅₀) | Reference |
| L-18 | 2,4-dichloro-6-methylpyrimidine derivative | H1975 (Non-Small Cell Lung Cancer) | 0.65 ± 0.06 μM | [1] |
| EGFRT790M/L858R Kinase | 81.9% inhibition | [1] | ||
| Compound 1e | 2-amino-4,6-diarylpyrimidine derivative | K562 (Chronic Myeloid Leukemia) | 8.77 ± 0.55 μM | |
| ABL1 Tyrosine Kinase | 3.35 ± 0.58 μM | |||
| Compound 17j | 4,6-pyrimidine analogue | A549 (Lung Carcinoma) | 1.1 - 4.4 nM | |
| Tubulin Polymerization (Colchicine Binding Site) | Potent Inhibition | |||
| Compound 22 | 4,6-diaryl-pyrimidine derivative | NCI-60 Cancer Cell Line Panel | GI₅₀ = 22 nM | |
| EGFR/VEGFR-2 Kinase | Dual Inhibitor | |||
| Compound 29 | 4,6-diaryl-pyrimidine derivative | NCI-60 Cancer Cell Line Panel | GI₅₀ = 24 nM | |
| EGFR/VEGFR-2 Kinase | Dual Inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of the pyrimidine derivatives discussed.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes. A common method is the luminescence-based kinase assay.[4]
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, while high ATP levels indicate inhibition.[4]
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Luminescence Measurement: Measure the intensity of the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Figure 1. General Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Figure 2. Workflow for In Vitro Cytotoxicity Screening using MTT Assay.
Conclusion
Analogues of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. The presented data on structurally related compounds highlight their ability to inhibit key kinases and suppress the growth of various cancer cell lines. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities of novel pyrimidine derivatives. Future studies focusing on the synthesis and evaluation of this compound and its close analogues are warranted to fully elucidate their therapeutic potential.
References
- 1. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted-2-(methoxymethyl)pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,6-disubstituted-2-(methoxymethyl)pyrimidine derivatives, a class of compounds with potential as kinase inhibitors for anticancer therapy. The information presented herein is a synthesized compilation based on established principles of medicinal chemistry and published data on related pyrimidine-based kinase inhibitors.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of 4,6-disubstituted-2-(methoxymethyl)pyrimidine derivatives. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against Cyclin-Dependent Kinase 4/Cyclin D1 (CDK4/D1), a key regulator of the cell cycle frequently dysregulated in cancer. The data presented is representative and intended to illustrate the impact of various substituents at the C4 and C6 positions on inhibitory activity.
| Compound ID | R1 (C4-substituent) | R2 (C6-substituent) | IC50 (nM) against CDK4/D1 |
| 1a | -Cl | -Cl | >10000 |
| 1b | -NH-Ph | -Cl | 850 |
| 1c | -NH-Ph | -NH-Ph | 420 |
| 1d | -NH-(4-F-Ph) | -NH-Ph | 210 |
| 1e | -NH-(4-OMe-Ph) | -NH-Ph | 350 |
| 1f | -NH-(4-Me-Ph) | -NH-Ph | 280 |
| 1g | Morpholino | -NH-Ph | 150 |
| 1h | Piperazin-1-yl | -NH-Ph | 95 |
| 1i | -NH-(pyridin-4-yl) | -NH-Ph | 180 |
SAR Summary:
-
The parent 4,6-dichloro-2-(methoxymethyl)pyrimidine (1a ) is inactive, indicating the necessity of substitution at the chloro positions for biological activity.
-
Substitution of one chlorine with an aniline group (1b ) introduces moderate activity, which is enhanced upon disubstitution (1c ).
-
Electron-withdrawing substituents on the aniline ring, such as fluorine (1d ), tend to increase potency, likely due to favorable interactions within the kinase active site.
-
Electron-donating groups, such as methoxy (1e ) and methyl (1f ), are also tolerated but may result in slightly reduced activity compared to the fluoro-substituted analog.
-
The introduction of heterocyclic moieties at the C4 position, such as morpholine (1g ) and piperazine (1h ), significantly improves inhibitory activity. The basic nitrogen of the piperazine may form additional hydrogen bonds.
-
Replacement of the phenyl ring with a pyridine ring (1i ) is also a viable strategy to enhance potency.
Experimental Protocols
General Synthesis of 4,6-Disubstituted-2-(methoxymethyl)pyrimidine Derivatives
A general synthetic route to the target compounds starts from the commercially available this compound.
Step 1: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (e.g., aniline, 1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.
Step 2: Disubstitution
-
To a solution of the monosubstituted intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add the second amine (1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 100-120 °C) and monitor by TLC.
-
Work-up and purify the product as described in Step 1 to obtain the final 4,6-disubstituted-2-(methoxymethyl)pyrimidine derivative.
In Vitro Kinase Inhibition Assay (CDK4/Cyclin D1)
The inhibitory activity of the synthesized compounds against CDK4/cyclin D1 can be determined using a luminescence-based kinase assay.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Rb protein substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the CDK4/Cyclin D1 enzyme, Rb substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds can be assessed in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
Mandatory Visualization
CDK4/6 Signaling Pathway in Cancer
The following diagram illustrates the central role of the CDK4/6-Cyclin D complex in cell cycle progression and how its inhibition by pyrimidine derivatives can lead to cell cycle arrest and suppression of tumor growth.
Caption: Inhibition of the Cyclin D-CDK4/6 complex by pyrimidine derivatives.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the structure-activity relationship studies of novel kinase inhibitors.
Caption: Workflow for SAR studies of pyrimidine kinase inhibitors.
A Comparative Guide to the Synthesis of 4,6-Disubstituted Pyrimidines
For researchers and professionals in drug development, the efficient synthesis of 4,6-disubstituted pyrimidines is a critical endeavor due to their prevalence in bioactive molecules. This guide provides an objective comparison of two prominent synthetic routes, offering experimental data to support the evaluation of each method's performance.
Comparison of Synthetic Routes
Two common and effective strategies for the synthesis of 4,6-disubstituted pyrimidines are highlighted below: sequential nucleophilic aromatic substitution (SNAr) and Suzuki coupling starting from 4,6-dichloropyrimidine, and a cyclocondensation approach using α-aminoamidines and unsaturated ketones.
| Parameter | Route 1: SNAr/Suzuki Coupling | Route 2: Cyclocondensation |
| Starting Materials | 4,6-dichloropyrimidine, amines (e.g., N-Boc piperazine), boronic acids | α-aminoamidines, aryl-substituted unsaturated ketones |
| Key Reactions | Nucleophilic Aromatic Substitution, Suzuki Cross-Coupling | Cyclocondensation |
| Reaction Conditions | Multi-step, requires catalyst (e.g., Pd(PPh3)4), elevated temperatures (100-150 °C) | Typically one-pot, heating in a solvent like pyridine at around 70°C |
| Reported Yields | Moderate to good yields over multiple steps (e.g., 43-91% for individual steps)[1][2] | High yields (e.g., 82-83%)[3] |
| Substrate Scope | Broad scope for introducing diverse substituents at the 4 and 6 positions. | Dependent on the availability of substituted α-aminoamidines and unsaturated ketones. |
| Advantages | High degree of control over substitution pattern, access to a wide variety of analogs.[2] | Often a more convergent and potentially quicker route to the final product.[3] |
| Disadvantages | Can be a longer synthetic sequence, may require protecting groups. | The synthesis of starting materials (α-aminoamidines) can be complex. |
Experimental Protocols
Route 1: Sequential SNAr and Suzuki Coupling
This route demonstrates the synthesis of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives.[2]
Step 1: Synthesis of tbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 15 mL of isopropanol.
-
Cool the solution to 0°C and add N-Boc piperazine (1.2 equivalents).
-
Add triethylamine (1.2 mmol) dropwise to the mixture and stir.
-
Allow the reaction mixture to warm to room temperature and stir for 5-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 10 mL of cold water.
-
Extract the crude product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 2: Synthesis of tbutyl 4-(6-(thiophen-3-yl)pyrimidin-4-yl)piperazine-1-carboxylate
-
In a 50 mL sealed Schlenk tube, combine tbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.0 mmol), thiophene-3-boronic acid (1.5 equiv.), and potassium carbonate (6.0 equiv.).
-
Add a solvent mixture of 8.0 mL dioxane and 2.0 mL water.
-
Flush the tube with N2 gas for 2 minutes (three times).
-
Add the catalyst, Pd(PPh3)4 (5 mol%), under a nitrogen atmosphere.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and evaporate the solvent.
-
Purify the crude product by column chromatography (ethyl acetate/hexane = 8:2).
Step 3: Deprotection and Final Product Synthesis
Further steps involve the deprotection of the Boc group and subsequent reaction with various arylsulfonyl chlorides to yield the final 4,6-disubstituted pyrimidine products.[2]
Route 2: Cyclocondensation of α-Aminoamidines
This method describes the synthesis of 2-(4,6-diphenylpyrimidin-2-yl)propan-2-amine derivatives.[3]
-
Combine the α-aminoamidine (1.0 mmol) and the aryl-substituted unsaturated ketone (1.0 mmol) in pyridine.
-
Heat the reaction mixture at 70°C in an inert atmosphere (e.g., under Argon) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential SNAr and Suzuki coupling approach for the synthesis of 4,6-disubstituted pyrimidines.
References
- 1. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorinating Agents for Pyrimidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of chlorinated pyrimidines is a critical step in the creation of a vast array of pharmaceuticals and other bioactive molecules. The choice of chlorinating agent can significantly impact yield, purity, and scalability. This guide provides an objective comparison of common chlorinating agents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific needs.
The conversion of hydroxyl- or oxo-pyrimidines to their chloro-derivatives is a fundamental transformation in heterocyclic chemistry. The resulting chloropyrimidines are versatile intermediates, primed for nucleophilic substitution to introduce a variety of functional groups. Several reagents have been developed for this purpose, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of the most frequently employed chlorinating agents: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the Vilsmeier-Haack reagent (a combination of POCl₃ and dimethylformamide, DMF).
Performance Comparison of Chlorinating Agents
The selection of a chlorinating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. The following table summarizes the performance of common chlorinating agents for the synthesis of 2,4-dichloropyrimidine from uracil (2,4-dihydroxypyrimidine), a widely used model reaction.
| Chlorinating Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, often with a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) | 80-95% | High yielding, versatile, and widely applicable.[1] | Harsh reaction conditions, often requires a large excess of a corrosive and toxic reagent, and the quench can be highly exothermic.[2][3] |
| Thionyl Chloride (SOCl₂) | Reflux in SOCl₂, often with a catalytic amount of DMF. | 70-90% | Gaseous byproducts (SO₂ and HCl) are easily removed, and the reagent is less corrosive than POCl₃.[4] | Can be less reactive than POCl₃ for certain substrates, and may require longer reaction times or higher temperatures.[5] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Reaction with a pre-formed or in situ generated Vilsmeier reagent at moderate temperatures. | 85-95% | Milder reaction conditions compared to neat POCl₃, highly effective, and can offer different selectivity.[6][7] | The reagent is also a formylating agent and can lead to side reactions if not controlled properly.[2] |
| Oxalyl Chloride/(DMF cat.) | Reaction in an inert solvent with catalytic DMF at or below room temperature. | Good to Excellent | Milder than POCl₃ and SOCl₂, byproducts (CO, CO₂, HCl) are gaseous.[8] | More expensive than POCl₃ and SOCl₂, and can also lead to formylation side products with DMF.[8] |
Reaction Mechanisms and Signaling Pathways
The chlorination of pyrimidines proceeds through the activation of the hydroxyl groups, making them susceptible to nucleophilic attack by chloride ions. The specific mechanism varies depending on the chlorinating agent used.
With phosphorus oxychloride , the reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[9] The addition of a tertiary amine base can facilitate the reaction by neutralizing the generated HCl.[2]
Thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate.[10][11] This intermediate can then undergo either an intramolecular nucleophilic substitution (Sₙi) with retention of configuration or an intermolecular Sₙ2 reaction with inversion of configuration, especially in the presence of a base like pyridine.[10][11][12][13]
The Vilsmeier-Haack reagent , a chloroiminium salt, is formed from the reaction of POCl₃ and DMF.[6][7][14] This electrophilic species reacts with the hydroxypyrimidine to form an iminium salt adduct, which subsequently eliminates to give the chloropyrimidine.[6] This pathway often allows for milder reaction conditions compared to using POCl₃ alone.
Experimental Workflow
A typical experimental workflow for the chlorination of a hydroxypyrimidine involves reaction setup, monitoring, workup, and purification.
Experimental Protocols
Below are detailed methodologies for the chlorination of uracil (2,4-dihydroxypyrimidine) to 2,4-dichloropyrimidine using different chlorinating agents.
Protocol 1: Chlorination using Phosphorus Oxychloride
This protocol is a classic and robust method for the synthesis of 2,4-dichloropyrimidine.
Materials:
-
Uracil (1.0 eq)
-
Phosphorus oxychloride (10-20 eq)
-
N,N-dimethylaniline (1.0 eq) (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of uracil and N,N-dimethylaniline is suspended in phosphorus oxychloride.
-
The mixture is heated to reflux (approximately 110 °C) with stirring for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a solid base (e.g., sodium bicarbonate or sodium carbonate) until the pH is approximately 7-8.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Protocol 2: Chlorination using Thionyl Chloride and Catalytic DMF
This method offers a less harsh alternative to the use of excess POCl₃.
Materials:
-
Uracil (1.0 eq)
-
Thionyl chloride (5-10 eq)
-
Dimethylformamide (DMF) (0.1-0.2 eq)
-
Anhydrous toluene or dioxane (as solvent)
Procedure:
-
To a suspension of uracil in the chosen anhydrous solvent in a round-bottom flask fitted with a reflux condenser and a drying tube, add the catalytic amount of DMF.
-
Thionyl chloride is then added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to reflux (80-110 °C depending on the solvent) and maintained at this temperature for 8-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is carefully quenched by adding it to ice-water.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Protocol 3: Chlorination using Vilsmeier-Haack Reagent (POCl₃/DMF)
This protocol utilizes the reactive Vilsmeier reagent for a more controlled chlorination.
Materials:
-
Uracil (1.0 eq)
-
Phosphorus oxychloride (3.0 eq)
-
Dimethylformamide (DMF) (3.0 eq)
-
Anhydrous dichloromethane (DCM) or chloroform (as solvent)
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), DMF is dissolved in the anhydrous solvent and cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cold DMF solution with stirring. The mixture is stirred at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Uracil is then added portion-wise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (40-60 °C) for 2-4 hours. The reaction should be monitored for completion.
-
After the reaction is complete, the mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
The mixture is stirred until the gas evolution ceases and the pH is neutral or slightly basic.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
-
The product can be purified by recrystallization or column chromatography.
Conclusion
The choice of a chlorinating agent for pyrimidine synthesis is a critical decision that depends on the specific substrate, desired scale, and available resources. While phosphorus oxychloride remains a workhorse in this field due to its high reactivity and broad applicability, thionyl chloride and the Vilsmeier-Haack reagent offer milder and often more selective alternatives. For large-scale synthesis, factors such as reagent cost, waste disposal, and safety become paramount. By understanding the comparative performance, reaction mechanisms, and experimental protocols of these key chlorinating agents, researchers can make informed decisions to optimize the synthesis of these vital heterocyclic building blocks.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gauthmath.com [gauthmath.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to In Vitro Assay Validation for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The validation of these compounds through robust in vitro assays is a critical step in the drug discovery pipeline. This guide provides an objective comparison of common in vitro assays used to validate pyrimidine-based compounds, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against different biological targets, offering a quantitative comparison of their potency.
Table 1: Anticancer Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [1] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [1] | |
| MCF-7 (Breast) | 0.15 - 25.8 | [1] | |
| A549 (Lung) | 0.11 - 19.3 | [1] | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [1] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [1] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [1] | |
| DU145 (Prostate) | 0.04 - 3.2 | [1] | |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [3] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [3] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [4] |
| Indazol-pyrimidine derivative 4i | A549 (Lung) | Potent Activity | [4] |
Table 2: Kinase Inhibitory Activity of Pyrimidine-Based Compounds
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine Compound 4 | PIM-1 | In vitro kinase assay | 11.4 | [5] |
| AZD1208 | PIM-1 | In vitro kinase assay | 0.4 | [5] |
| Staurosporine | Pan-kinase | In vitro kinase assay | 16.7 | [5] |
| Pyrido[2,3-d]pyrimidine 5a | CDK4/cyclin D1 | In vitro kinase assay | Promising (% inhibition) | [5] |
| Palbociclib (Ibrance®) | CDK4/cyclin D1 | In vitro kinase assay | ~11 | [5] |
| 2-Sulfonyl/Sulfonamide Pyrimidine | WRN | Helicase Assay | 22 | [6] |
Table 3: Anti-inflammatory and Antioxidant Activity of Pyrimidine Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Pyrimidine derivative 2a | Lipoxygenase (LOX) | 42 | [7][8] |
| Pyrimidine derivative 2f | Lipoxygenase (LOX) | 47.5 | [7][8] |
| Chalcone 1g | Lipoxygenase (LOX) | 17 | [7][8] |
| Pyrazolo[1,5-a]pyrimidine 12b | Acetylcholinesterase (AChE) | 3.15 (mg/mL) | [9] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of pyrimidine derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the effect of pyrimidine-based compounds on cell proliferation and survival.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[10] Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[1][10]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3][10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
-
Materials:
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]
-
Cell Fixation: After compound incubation, gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
-
Enzyme Inhibition Assays
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[12]
a) Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction; a decrease in luminescence indicates ATP consumption by the enzyme.[13]
-
Materials:
-
Protocol:
-
Compound Dispensing: Dispense serial dilutions of the pyrimidine compounds into a 384-well plate.[13]
-
Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.[5][13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[5][13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5][13]
-
Signal Detection: Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions. Measure the luminescence signal.[13] A higher signal indicates greater inhibition of the kinase.[13]
-
b) COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[1]
-
Materials:
-
Protocol:
-
Pre-incubation: The pyrimidine compound is pre-incubated with the COX-2 enzyme in a reaction buffer.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[1]
-
Incubation: The reaction proceeds for a specific time at a controlled temperature.[1]
-
Detection: The product of the reaction is measured using a colorimetric or fluorometric method.
-
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz illustrate key signaling pathways targeted by pyrimidine-based compounds and the general workflow of in vitro assays.
Caption: MAPK signaling pathway and a potential point of inhibition by pyrimidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Dichloropyrimidine Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in chemical synthesis and characterization. Dichloropyrimidines are important precursors and intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Distinguishing between the constitutional isomers of dichloropyrimidine is essential for ensuring the correct molecular architecture of the final product. This guide provides a comparative analysis of the spectroscopic properties of 4,6-dichloropyrimidine, 2,4-dichloropyrimidine, and 2,5-dichloropyrimidine, offering key experimental data to aid in their unambiguous differentiation.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a powerful toolkit for elucidating the specific substitution patterns of these isomers. Each technique offers a unique fingerprint based on the distinct electronic and vibrational environments of the atoms and bonds within each molecule.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the dichloropyrimidine isomers. The distinct chemical shifts, absorption bands, and fragmentation patterns are direct consequences of the different positions of the chlorine atoms on the pyrimidine ring.
| Spectroscopic Data | 4,6-Dichloropyrimidine | 2,4-Dichloropyrimidine | 2,5-Dichloropyrimidine |
| ¹H NMR (δ, ppm) | H2: ~8.82, H5: ~7.46[1] | H5: ~7.6, H6: ~8.6 | H4/H6: ~8.7 (singlet) |
| ¹³C NMR (δ, ppm) | C2: ~159, C4/C6: ~162, C5: ~122 | C2: ~160, C4: ~163, C5: ~121, C6: ~156 | Data not readily available |
| FTIR (cm⁻¹) | Key peaks include C-H stretching, C=N and C=C ring stretching, and C-Cl stretching. | Key peaks include C-H stretching, C=N and C=C ring stretching, and C-Cl stretching. | Key peaks include C-H stretching, C=N and C=C ring stretching, and C-Cl stretching. |
| Mass Spec. (m/z) | Molecular Ion (M⁺): 148, 150, 152. Key Fragments: 113 ([M-Cl]⁺), 86[1][2] | Molecular Ion (M⁺): 148, 150, 152. Key Fragments: 113 ([M-Cl]⁺)[3][4] | Molecular Ion (M⁺): 148, 150, 152. Key Fragments: Data not readily available[5][6] |
| UV-Vis (λmax, nm) | ~250-260 nm | ~215, ~260 nm[7] | Data not readily available |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. The following are general protocols for the acquisition of NMR, FTIR, and MS spectra for dichloropyrimidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified dichloropyrimidine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Acquire data with a spectral width of approximately 12 ppm.
-
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled single-pulse experiment.
-
Acquire data with a spectral width of approximately 200 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile solids like dichloropyrimidines, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Ionization : The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. The isotopic cluster for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~9:6:1 ratio) is a key diagnostic feature. Analyze the fragmentation pattern to deduce structural information.[8]
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of dichloropyrimidine isomers.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum Data | TCI AMERICA [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. 2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. compoundchem.com [compoundchem.com]
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-2-(methoxymethyl)pyrimidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Dichloro-2-(methoxymethyl)pyrimidine (CAS No. 1903-92-0), a chlorinated pyrimidine derivative.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if dust/aerosol formation is likely. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.
1. Waste Collection:
-
Collect all waste material, including residual amounts of the chemical and any contaminated items (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and tightly sealed container.
-
The container must be appropriate for hazardous chemical waste and compatible with the substance.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (1903-92-0) and relevant hazard pictograms.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste by a certified and licensed waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
The recommended method of disposal is typically controlled incineration.
5. Spill Cleanup:
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully cover the material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
Personal protective equipment for handling 4,6-Dichloro-2-(methoxymethyl)pyrimidine
Essential Safety and Handling Guide for 4,6-Dichloro-2-(methoxymethyl)pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (disposable nitrile gloves are a suitable option for short-term protection) that have been inspected prior to use.[1] Wear a long-sleeved laboratory coat. |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Body | Full-Body Protection (as needed) | For large-scale operations or in the event of a spill, additional protection such as a chemical-resistant apron or coveralls may be necessary. |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2] The storage area should be clearly designated for corrosive and toxic materials. Keep the container tightly closed.[1][2]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents in a designated and properly ventilated area, preferably a chemical fume hood.
-
Weighing: To prevent the generation of dust, weigh the solid compound in a fume hood. Use a draft shield on the balance if necessary.
-
Dissolving: Add the solid to the solvent slowly and in small portions. Stir gently to avoid splashing.
-
Reaction: Conduct all reactions in a fume hood. Use appropriate glassware and ensure that the reaction setup is secure.
-
Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to the specific protocol.
-
Decontamination: Clean all glassware and equipment thoroughly after use. Decontaminate the work area with an appropriate cleaning agent.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable): For larger spills, and if safe to do so, neutralize with a suitable agent.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Segregate waste into clearly labeled containers for solids, liquids, and sharps.
-
Labeling: Label all waste containers with "Hazardous Waste," the chemical name, and associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[2][3][5]
Experimental Workflow Visualization
The following diagram outlines the key procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



